molecular formula C10H8ClN3O4 B15202847 5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione

5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione

Katalognummer: B15202847
Molekulargewicht: 269.64 g/mol
InChI-Schlüssel: IQWFDHUXCIOWEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used in various medicinal and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of 5-chloro-1,3-dimethylquinazoline-2,4-dione using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 5-Amino-1,3-dimethyl-6-nitroquinazoline-2,4-dione.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazoline: A parent compound with a similar core structure but lacking the nitro and chloro substituents.

    5-Chloro-1,3-dimethylquinazoline-2,4-dione: Similar structure but without the nitro group.

    6-Nitroquinazoline-2,4-dione: Similar structure but without the chloro and dimethyl groups.

Uniqueness

5-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione is unique due to the presence of both the nitro and chloro substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H8ClN3O4

Molekulargewicht

269.64 g/mol

IUPAC-Name

5-chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione

InChI

InChI=1S/C10H8ClN3O4/c1-12-5-3-4-6(14(17)18)8(11)7(5)9(15)13(2)10(12)16/h3-4H,1-2H3

InChI-Schlüssel

IQWFDHUXCIOWEP-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=C(C=C2)[N+](=O)[O-])Cl)C(=O)N(C1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.